ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1710202-97-3, PubChem CID is a synthetic heterocyclic building block belonging to the 1,2,6-thiadiazine 1,1-dioxide class. Its molecular formula is C7H10N2O4S with a molecular weight of 218.23 g/mol.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23
CAS No. 1710202-97-3
Cat. No. B2848911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
CAS1710202-97-3
Molecular FormulaC7H10N2O4S
Molecular Weight218.23
Structural Identifiers
SMILESCCOC(=O)C1=CN(S(=O)(=O)N=C1)C
InChIInChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-8-14(11,12)9(2)5-6/h4-5H,3H2,1-2H3
InChIKeyWTVFGZBVDCPSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1710202-97-3): Procurement-Relevant Chemical Identity and Physicochemical Profile


Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1710202-97-3, PubChem CID 75466387) is a synthetic heterocyclic building block belonging to the 1,2,6-thiadiazine 1,1-dioxide class. Its molecular formula is C7H10N2O4S with a molecular weight of 218.23 g/mol [1]. Computed physicochemical properties indicate a low lipophilicity (XLogP3-AA = -0.4), a topological polar surface area of 84.4 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds, consistent with a small, moderately polar scaffold suitable for fragment-based or ligand-efficient medicinal chemistry campaigns [1]. The compound is commercially supplied by multiple vendors at purities ranging from 90% to ≥98%, though several product lines have been discontinued, indicating that procurement feasibility should be verified directly with suppliers at the time of inquiry .

Why Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide Cannot Be Casually Replaced by Another 1,2,6-Thiadiazine 1,1-Dioxide


Within the 1,2,6-thiadiazine 1,1-dioxide chemotype, even minor substituent changes at the N2, C4, and C5 positions are known to profoundly shift biological activity profiles. For example, the closely related 5-methyl oxadiazole-substituted analog (C15H22N4O5S) demonstrated specific molecular docking interactions with the Hepatitis B virus (HBV) capsid, supported by an in vitro HBV replication model, whereas simpler 1,2,6-thiadiazine dioxide acyclonucleosides were reported to be devoid of significant antiviral activity [1][2]. Replacing the ethyl ester with a carboxylic acid at C4, or introducing a 5-methyl or N2-ethyl group, alters hydrogen-bonding capacity, steric bulk, and electronic properties in ways that cannot be assumed to be functionally neutral without direct comparative data. Therefore, generic substitution based solely on the shared thiadiazine dioxide core carries a high risk of altering or abolishing the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide Relative to In-Class Analogs


Computed Physicochemical Property Comparison: Target Compound vs. Carboxylic Acid Analog

The target ethyl ester (CAS 1710202-97-3) displays a computed XLogP3-AA of -0.4 and zero hydrogen bond donors, compared with the corresponding carboxylic acid analog 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (CAS 1538365-78-4, MW 190.18), which bears one hydrogen bond donor and is expected to be more hydrophilic [1]. The ester prodrug or protected form may offer superior passive membrane permeability in cell-based assays.

Physicochemical profiling Drug-likeness Lead optimization

Rotatable Bond Count and Scaffold Simplicity: Target vs. Complex HBV Inhibitor Analog

The target compound possesses only 3 rotatable bonds and 14 heavy atoms, whereas the structurally characterized HBV capsid-targeting analog ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate contains 24 heavy atoms and significantly more conformational freedom [1][2]. This difference in molecular complexity directly impacts ligand efficiency metrics: the target compound can accommodate lower absolute potency while maintaining competitive ligand efficiency (LE = pIC50 / NHA) compared to its bulkier congener.

Fragment-based drug discovery Ligand efficiency Scaffold optimization

Purity and Supply Availability: Vendor-Reported Specifications Across Suppliers

Among identified commercial sources, the target compound is offered at purities ranging from 90% (Combi-Blocks, catalog QV-9416) to NLT 98% (MolCore) . By contrast, the structurally similar ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 25495-75-4) is listed by specialty bulk suppliers but with limited publicly disclosed purity specifications, and CymitQuimica has discontinued its supply of the target compound entirely . This heterogeneity in commercial availability underscores the need for direct supplier verification when planning procurement.

Chemical procurement Quality control Sourcing strategy

Absence of 5-Position Substituent: Differentiation from 5-Methyl or 5-Aryl Analogs

The target compound is unsubstituted at the C5 position, distinguishing it from the 5-methyl-substituted analog (CAS 5863-20-7) and the 2,5-dimethyl analog. Literature on the 1,2,6-thiadiazine 1,1-dioxide class indicates that C5-substitution can modulate cannabinoid receptor affinity; for example, 5-aryl-substituted congeners have been reported to act as cannabinoid agonists with varying potencies relative to WIN 55,212-2, although no direct head-to-head data with the unsubstituted target compound are available [1]. The target compound's C5-H therefore represents a synthetically accessible diversification point for late-stage functionalization without carrying pre-existing substituent-derived biological bias.

Medicinal chemistry Structure-activity relationship Scaffold diversification

Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide: Evidence-Grounded Application Scenarios


Fragment-Based Drug Discovery Starting Point Targeting Underexplored Chemical Space

With 14 heavy atoms, XLogP3-AA of -0.4, and zero hydrogen bond donors, the target compound falls within fragment-like property space (MW < 250, clogP < 3, HBD ≤ 3) and represents a synthetically tractable 1,2,6-thiadiazine 1,1-dioxide fragment. The absence of C5 substitution provides a clean vector for structure-guided elaboration, while the ethyl ester can be hydrolyzed to the carboxylic acid for bioconjugation or retained for improved cell permeability [1]. This scaffold has class-level precedent for antiviral target engagement, including HBV capsid interaction via molecular docking, though direct activity data for the fragment itself remain to be generated [2].

Synthetic Intermediate for Late-Stage Diversification in 1,2,6-Thiadiazine SAR Campaigns

The C5-H position on the target compound is susceptible to electrophilic aromatic substitution, halogenation, or metal-catalyzed cross-coupling, enabling systematic exploration of substituent effects on antiviral or antiparasitic activity. The 2-methyl group is a common N-substituent in bioactive thiadiazine dioxides and can serve as a fixed anchor point while C4 ester and C5 substitutions are varied. The 2,1,3-benzothiadiazine 2,2-dioxide subclass (e.g., bentazon) and the 1,2,6-thiadiazine 1,1-dioxide subclass share the sulfamide dioxide pharmacophore, and the target compound can be used to probe whether the non-benzo-fused scaffold retains or improves upon the biological profile of benzo-fused analogs [1].

Physicochemical Probe for Hydrogen-Bond Acceptor Capacity in Target Engagement Assays

With 6 hydrogen bond acceptors and a TPSA of 84.4 Ų, the target compound provides a high acceptor density relative to its molecular weight, which may be advantageous for engaging polar binding pockets such as viral polymerase active sites or protease catalytic triads. In contrast to the carboxylic acid analog (CAS 1538365-78-4), the ethyl ester form eliminates the anionic character at physiological pH, potentially reducing non-specific binding to plasma proteins. This property differentiation can be exploited in biochemical assay development where ester vs. acid forms of the same scaffold are compared for target engagement and selectivity profiling [1].

Comparator Compound for Metabolic Stability Assessment of Ester-Containing Thiadiazine Dioxides

The ethyl ester moiety in the target compound is susceptible to esterase-mediated hydrolysis, which can be assessed in hepatocyte or microsomal stability assays. The corresponding carboxylic acid (CAS 1538365-78-4) serves as the hydrolytic product, and the rate of conversion can be quantified by LC-MS/MS. This pair of compounds (ester vs. acid) provides a defined system for evaluating the impact of esterification on metabolic stability within the 1,2,6-thiadiazine 1,1-dioxide series, informing prodrug strategies where the ester serves as a permeability-enhancing protecting group [1].

Quote Request

Request a Quote for ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.